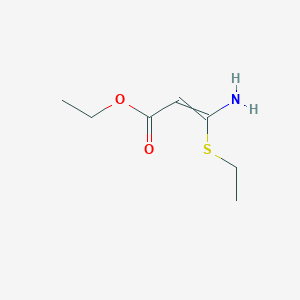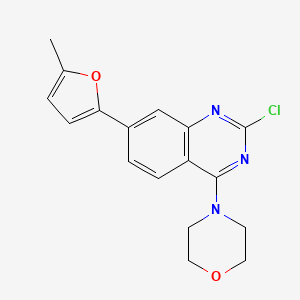
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester
Übersicht
Beschreibung
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester is an organic compound with a unique structure that includes a pyrrolidine ring, an allyl group, and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester typically involves the reaction of pyrrolidine derivatives with allyl halides and tert-butyl esters. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of allyl bromide to introduce the allyl group. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution with halides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation and subsequent substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester involves its reactivity due to the presence of the allyl group and the ester functionality. The allyl group can undergo various transformations, such as oxidation and substitution, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the electronic properties of the pyrrolidine ring, which can stabilize intermediates and transition states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (S)-2-acetylpyrrolidine-1-carboxylate: Similar structure but with an acetyl group instead of an allyl group.
tert-Butyl 2-vinylpyrrolidine-1-carboxylate: Contains a vinyl group instead of an allyl group.
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-(2-propen-1-yl)-, 1,1-dimethylethyl ester is unique due to the presence of the allyl group, which imparts distinct reactivity compared to similar compounds with different substituents. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
tert-butyl 2-prop-2-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
REHOBPXCTRHRJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)

![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)




![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B8562803.png)



